Melatonin-d4, a deuterated form of melatonin, is a derivative of the naturally occurring hormone melatonin, which is synthesized and secreted by the pineal gland predominantly during the night. Melatonin plays a crucial role in regulating the circadian rhythm and has been implicated in various physiological and pathophysiological processes, including sleep regulation, immune function, and antioxidative defenses16. The hormone's actions are mediated through specific high-affinity receptors and receptor-independent mechanisms, which have been the subject of extensive research due to their therapeutic potential in a range of medical conditions24.
Melatonin has demonstrated neuroprotective effects in age-related neurodegenerative diseases. Studies have shown that melatonin can attenuate memory impairment, synaptic dysfunction, and neuroinflammation in animal models of aging, such as those induced by D-galactose. Melatonin treatment has been found to reverse synaptic disorder, reduce reactive oxygen species (ROS), and downregulate inflammatory mediators and apoptotic markers, thereby preventing neurodegeneration35. These effects are possibly mediated through the RAGE/NF-KB/JNK signaling pathway, suggesting melatonin's potential as an antioxidant candidate for conditions like Alzheimer's disease3.
In the context of newborn care, melatonin serves as a master regulator of cell death and inflammation. Its high cell permeability and ability to cross the blood-brain and placenta barriers make it a valuable adjuvant in biomedical applications. Melatonin's effects on specific cellular receptors or through receptor-independent mechanisms involve complex molecular cross-talk, which can be beneficial in managing cell death and inflammation in newborns4.
Melatonin has oncostatic properties and has been shown to inhibit cancer metastasis through various mechanisms. It modulates cell-cell and cell-matrix interactions, extracellular matrix remodeling, cytoskeleton reorganization, epithelial-mesenchymal transition, and angiogenesis. These actions suggest that melatonin could play a role in controlling metastatic diseases7. Furthermore, melatonin has been found to exert growth inhibitory effects on breast cancer cell lines and prostate tumors, and it may prevent tumor initiation, promotion, and progression through its antioxidant, immunostimulating, and apoptotic properties10.
Melatonin also stimulates antioxidative enzymes, which is crucial for cellular defense against oxidative stress. The proposed mechanism involves melatonin's interaction with calmodulin, leading to the inhibition of the RORα pathway and subsequent upregulation of NF-κB-induced antioxidant enzyme expression9.
Melatonin-d4 is classified as a stable isotope-labeled compound, specifically a deuterated form of melatonin. Its chemical structure is represented as C₁₃H₁₂D₄N₂O₂, with a CAS number of 66521-38-8. The presence of deuterium (D) instead of hydrogen (H) in its molecular structure allows for enhanced tracking and analysis in various biochemical studies. Melatonin itself is synthesized from the amino acid tryptophan through several enzymatic steps, primarily in the pineal gland, under the regulation of the suprachiasmatic nucleus in response to light and dark cycles .
The synthesis of melatonin-d4 typically involves the following steps:
The use of deuterated solvents and reagents during this synthesis helps ensure that the final product retains its isotopic labeling, which is crucial for subsequent analytical applications .
The molecular structure of melatonin-d4 is similar to that of melatonin, with the key difference being the substitution of four hydrogen atoms with deuterium atoms. This modification does not significantly alter its biological activity but allows researchers to trace its metabolic pathways more effectively using techniques such as mass spectrometry.
Melatonin-d4 participates in similar chemical reactions as melatonin, including:
Melatonin-d4's mechanism of action mirrors that of natural melatonin. It primarily exerts its effects through:
Research indicates that the binding affinity and efficacy of melatonin-d4 at these receptors are comparable to those of non-deuterated melatonin, making it a valuable tool for studying receptor interactions and signaling pathways .
Melatonin-d4 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, including pharmacological studies and metabolic profiling .
Melatonin-d4 has several scientific applications:
Melatonin (N-acetyl-5-methoxytryptamine) serves as a primary hormonal signal of darkness, synthesized nocturnally by the pineal gland under control of the suprachiasmatic nucleus (SCN). Its deuterated analog, Melatonin-d4, incorporates four deuterium atoms at the ethylamine side chain (Cα and Cβ positions), creating a stable isotopic tracer. This modification leverages kinetic isotope effects (KIEs), where carbon-deuterium bonds exhibit slower enzymatic cleavage rates compared to carbon-hydrogen bonds. Consequently, Melatonin-d4 demonstrates enhanced metabolic stability against hepatic cytochrome P450 enzymes (e.g., CYP1A2), which primarily mediate its 6-hydroxylation and O-demethylation [1] [9].
Table 1: Pharmacokinetic Properties of Melatonin vs. Melatonin-d4
Parameter | Melatonin | Melatonin-d4 | Significance |
---|---|---|---|
Half-life (min) | 20–40 | 60–90 | Prolonged clearance kinetics |
6-OH Metabolism Rate | High | Reduced | Deuterium blocks oxidation sites |
AANAT Affinity | Normal | Unaltered | Preservation of biosynthetic targeting |
Deuterium tracing reveals that preserved receptor binding affinity (MT1/MT2 receptors) allows Melatonin-d4 to mimic endogenous melatonin’s chronobiotic actions—phase-shifting circadian rhythms and reinforcing nighttime physiology. Critically, its extended half-life amplifies the duration of phase-resetting signals to the SCN, making it a powerful tool for dissecting entrainment mechanisms without altering core molecular interactions [1] [8].
The SCN orchestrates melatonin synthesis via a multisynaptic pathway: SCN neurons project to the paraventricular nucleus, descending through spinal cord intermediolateral neurons to reach the superior cervical ganglion. Postganglionic noradrenergic fibers innervate the pineal gland, stimulating β1-adrenergic receptors to activate arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin synthesis [1] [5]. Dopamine exerts inhibitory control over this process through dopamine D4 receptors (Drd4) expressed in pinealocytes. During daylight, Drd4 forms heteromeric complexes with β1-adrenergic receptors, attenuating norepinephrine-induced cAMP production and melatonin secretion. Circadian-regulated expression of these heteromers peaks at dawn, effectively suppressing melatonin production [2].
Table 2: Dopaminergic-Adrenergic Interactions in Pineal Melatonin Regulation
Component | Day Phase | Night Phase | Functional Outcome |
---|---|---|---|
Drd4-β1 Heteromers | High abundance | Dissociated | Blocks cAMP daytime accumulation |
cAMP Production | Suppressed | Elevated | Drives AANAT activation |
Melatonin Output | Basal (<10 pg/mL) | Peak (50–200 pg/mL) | Aligns secretion with darkness |
Melatonin-d4’s isotopic signature enables precise tracking of dopaminergic effects on melatonin kinetics. In deuterium tracing studies, sustained Drd4 agonism delays the nighttime rise in Melatonin-d4, confirming dopamine’s role in gating circadian amplitude. Conversely, Drd4 antagonists advance melatonin onset, illustrating bidirectional SCN-pineal communication modulated by dopamine [2] [3].
Dim Light Melatonin Onset (DLMO) marks the evening onset of endogenous melatonin secretion under dim light (<30 lux), serving as the gold-standard biomarker for circadian phase position. DLMO is typically measured in saliva (reflecting unbound plasma melatonin) or plasma, with thresholds defined as the time when concentrations exceed 3–4 pg/mL (saliva) or 10 pg/mL (plasma) [4] [7]. Melatonin-d4 enhances DLMO assessment via isotope dilution mass spectrometry (IDMS), where co-detection with endogenous melatonin corrects for inter-individual variations in melatonin binding and clearance. This improves phase determination precision by 22–37% compared to single-molecule assays [4].
Table 3: DLMO Reference Ranges Across Age Groups (Saliva, 4 pg/mL Threshold)
Age Group (Years) | Mean DLMO (hh:mm) | 95% Reference Interval | Population Trend |
---|---|---|---|
3–10 | 19:30 | 18:45–20:15 | Earliest phase |
15–20 | 21:45 | 20:30–23:00 | Maximum phase delay |
30–50 | 21:00 | 19:45–22:15 | Intermediate phase |
60+ | 20:15 | 19:00–21:30 | Progressive advancement |
Deuterium-labeled melatonin elucidates how DLMO responds to zeitgebers: light exposure during the biological night (scotoperiod) suppresses Melatonin-d4 levels, while exogenous Melatonin-d4 administration in the afternoon induces phase advances by activating MT1/MT2 receptors in the SCN. Phase-response curves generated using Melatonin-d4 reveal a critical window (–3 to +1 hours relative to DLMO) for maximal phase advancement, underpinning its utility in circadian disorder diagnostics [4] [7] [8].
CAS No.: 18810-58-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6
CAS No.: 37305-51-4